molecular formula C11H18O5 B075624 Diethyl 2-acetyl-3-methylbutanedioate CAS No. 1113-77-5

Diethyl 2-acetyl-3-methylbutanedioate

Cat. No.: B075624
CAS No.: 1113-77-5
M. Wt: 230.26 g/mol
InChI Key: OENLGWSJMMRFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-acetyl-3-methylbutanedioate is a substituted diethyl ester of butanedioic acid (succinic acid) featuring an acetyl group at position 2 and a methyl group at position 2. Such modifications typically influence reactivity, solubility, and applications in organic synthesis or pharmaceuticals.

Properties

CAS No.

1113-77-5

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

diethyl 2-acetyl-3-methylbutanedioate

InChI

InChI=1S/C11H18O5/c1-5-15-10(13)7(3)9(8(4)12)11(14)16-6-2/h7,9H,5-6H2,1-4H3

InChI Key

OENLGWSJMMRFNN-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(C(=O)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C)C(C(=O)C)C(=O)OCC

Synonyms

3-Acetyl-2-methylbutanedioic acid diethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Diethyl 2-Acetyl-3-Methylbutanedioate : Hypothetically, this compound combines a succinate backbone with acetyl and methyl substituents, likely enhancing steric hindrance and altering electron distribution compared to simpler esters.
  • Diethyl Phthalate (CAS 84-66-2) : Aromatic ester with two ethyl groups attached to a benzene ring. Used as a plasticizer and solvent .
  • Ethyl 2-Acetyl-3-Methylbutanoate (CAS 1522-46-9): Monoester with a branched chain and ketone group. Used as a pharmaceutical intermediate for ketone-containing APIs .
  • Methyl 2-Phenylacetoacetate (CAS 16648-44-5) : Aromatic keto-ester with a methyl ester group; solid at room temperature and stable at -20°C .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Flash Point (°C) Vapor Pressure (mbar) Solubility
Diethyl Phthalate 84-66-2 C₁₂H₁₄O₄ 222.24 156 No data Low in water
Diethyl Succinate Not provided C₈H₁₄O₄ 174.2 No data 1.3 @ 55°C No data
Ethyl 2-Acetyl-3-Methylbutanoate 1522-46-9 C₉H₁₆O₃ 172.22 No data No data Likely organic
Methyl 2-Phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.21 No data No data Soluble in organics

Key Observations :

  • Diethyl phthalate has a high flash point (156°C), making it safer for industrial use .
  • Diethyl succinate ’s low vapor pressure suggests lower volatility compared to smaller esters .
  • Ethyl 2-acetyl-3-methylbutanoate’s branched structure may improve solubility in hydrophobic APIs .

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